6,9-Dibenzyl-9H-purine 6,9-Dibenzyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 160516-06-3
VCID: VC15893586
InChI: InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
SMILES:
Molecular Formula: C19H16N4
Molecular Weight: 300.4 g/mol

6,9-Dibenzyl-9H-purine

CAS No.: 160516-06-3

Cat. No.: VC15893586

Molecular Formula: C19H16N4

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

6,9-Dibenzyl-9H-purine - 160516-06-3

Specification

CAS No. 160516-06-3
Molecular Formula C19H16N4
Molecular Weight 300.4 g/mol
IUPAC Name 6,9-dibenzylpurine
Standard InChI InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
Standard InChI Key YWMIDKOXBBMSTB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4

Introduction

Overview

6,9-Dibenzyl-9H-purine (CAS: 160516-06-3) is a purine derivative characterized by benzyl substituents at the nitrogen atoms in positions 6 and 9 of the purine ring. This compound has garnered significant interest in medicinal chemistry due to its structural versatility and potential biological activities, particularly in oncology and antiviral research . Its molecular formula is C19H16N4\text{C}_{19}\text{H}_{16}\text{N}_4, with a molecular weight of 300.36 g/mol . This review synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed analysis of its properties, synthesis, and applications.

Structural Characteristics and Molecular Properties

Core Structure and Stereochemistry

The purine core consists of fused pyrimidine and imidazole rings. X-ray crystallography studies of analogous purine derivatives reveal near-planar configurations, with dihedral angles between the purine ring and substituents ranging from 63.87° to 78.56° . In 6,9-dibenzyl-9H-purine, the benzyl groups introduce steric hindrance, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Physicochemical Properties

  • Solubility: Limited solubility in polar solvents (e.g., water) due to hydrophobic benzyl groups; soluble in DMSO and DMF .

  • LogP: Predicted value of 3.6, indicating high lipophilicity .

  • Hydrogen Bonding: No hydrogen bond donors; three acceptors (N1, N3, N7) .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC19H16N4\text{C}_{19}\text{H}_{16}\text{N}_4
Molecular Weight300.36 g/mol
Topological Polar Surface43.6 Ų
Rotatable Bonds4
Heavy Atoms23

Synthesis and Chemical Reactivity

Synthetic Routes

6,9-Dibenzyl-9H-purine is typically synthesized via nucleophilic substitution or Mitsunobu reactions:

  • Nucleophilic Substitution:

    • Reaction of 6-chloropurine with benzyl bromide in the presence of a base (e.g., NaH) yields the dibenzylated product .

    • Example: 48% yield achieved using anhydrous tetrahydrofuran and sodium hydride .

  • Mitsunobu Reaction:

    • Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple benzyl alcohols to the purine core .

Key Reaction Conditions

  • Temperature: 0–70°C .

  • Catalysts: Tetrabutylammonium iodide (TBAI) enhances reaction efficiency .

  • Purification: Column chromatography with ethyl acetate/hexane gradients .

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)
Nucleophilic Substitution48>95
Mitsunobu Reaction3290

Biological Activities and Mechanisms

Anticancer Activity

6,9-Dibenzyl-9H-purine derivatives exhibit potent cytotoxicity against multiple cancer cell lines:

  • HepG2 (Liver Cancer): IC50_{50} = 2.0 μM for analog 7i .

  • MCF7 (Breast Cancer): 70% inhibition at 1500 µg/ha .

  • HCT116 (Colon Cancer): Activity linked to apoptosis induction via caspase-3 activation .

Neurological Applications

Derivatives with similar substituents show neuroprotective effects by inhibiting apoptotic pathways in neurons (e.g., 40% reduction in neuronal death at 10 μM) .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Selectivity: Bulky benzyl groups reduce off-target interactions compared to smaller alkyl substituents .

  • SAR Insights:

    • Position 6: Arylpiperazinyl groups enhance cytotoxicity .

    • Position 9: Cyclopentyl or isopropyl substituents improve blood-brain barrier penetration .

Preclinical Development

  • Lead Compound 7h: Outperforms cisplatin in four cancer models with an IC50_{50} range of 1.5–3.8 μM .

  • Formulation Challenges: High logP necessitates prodrug strategies (e.g., phosphate esters) for aqueous solubility .

Comparative Analysis with Structural Analogs

Table 3: Activity of Purine Derivatives

CompoundSubstituents (Positions 6/9)IC50_{50} (μM)Target Cell Line
6,9-Dibenzyl-9H-purineBenzyl/Benzyl2.0–5.0HepG2, MCF7
6-Cl-9-cyclopentylCl/Cyclopentyl3.8U-118 MG
8-(4-phenoxyphenyl)Phenoxy/Phenyl1.5HCT116

Future Directions

  • Optimization: Introduce halogen atoms (e.g., Cl, F) at position 2 to enhance DNA intercalation .

  • Combination Therapy: Explore synergies with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers) .

  • Toxicology Studies: Pending in vivo assessments of hepatotoxicity and genotoxicity .

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